5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the pyrrolo[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-chloro-1-methylpyrrole, the compound can be synthesized by reacting it with suitable aldehyde precursors under acidic or basic conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, catalysts such as Lewis acids.
Major Products Formed
Oxidation: 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyrrolo[3,2-b]pyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-6(5-13)4-7-8(12)2-3-9(10)11-7/h2-5H,1H3 |
InChI Key |
FBUHMLQRXYSRFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C=O)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.